tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate CAS number 1352723-48-8
tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate CAS number 1352723-48-8
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate (CAS 182352-59-6), a versatile heterocyclic building block in medicinal chemistry and organic synthesis. Due to ambiguity surrounding the initially requested CAS number 1352723-48-8, this guide focuses on the well-documented and structurally related tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. This document details its synthesis, physicochemical properties, spectroscopic characterization, and key chemical transformations. Furthermore, it explores the significance of the pyrrolidine-2,4-dione scaffold in the design and development of novel therapeutic agents, providing researchers, scientists, and drug development professionals with a thorough understanding of its synthetic utility and potential applications.
Introduction: A Versatile Scaffold in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its five-membered saturated structure provides a three-dimensional framework that is advantageous for exploring chemical space in drug design.[2] Among the various derivatives of pyrrolidine, the pyrrolidine-2,4-dione core has emerged as a particularly valuable building block. This moiety is present in a range of biologically active compounds, exhibiting antimicrobial, antineoplastic, and anti-inflammatory properties.[1][3]
tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate, also known as 1-Boc-pyrrolidine-2,4-dione, is an N-protected derivative that offers significant advantages in multi-step syntheses. The tert-butoxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions and can be readily removed when desired, allowing for further functionalization of the nitrogen atom. The diketone functionality and the acidic methylene protons at the C3 position make this molecule a versatile precursor for a wide array of chemical modifications, including alkylations, condensations, and the introduction of various pharmacophores.
This guide will delve into the synthesis, characterization, and reactivity of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, providing a foundation for its application in the synthesis of complex molecular architectures with therapeutic potential.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in research and development. This section outlines the key characteristics of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 182352-59-6 | [4] |
| Molecular Formula | C₉H₁₃NO₄ | [4] |
| Molecular Weight | 199.20 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 169 °C (decomposes) | [5] |
| Boiling Point (Predicted) | 360.7 ± 35.0 °C | [5] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 10.78 ± 0.20 | [5] |
| XLogP3 | 0.6 | [4] |
| Storage | 2-8°C, sealed in a dry area | [4] |
Spectroscopic Data
While a comprehensive set of publicly available, peer-reviewed spectra for this specific compound is limited, the following table summarizes expected spectroscopic characteristics based on its structure and data from similar compounds.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), and the two methylene groups of the pyrrolidine ring (multiplets). The presence of keto-enol tautomerism can lead to more complex spectra. |
| ¹³C NMR | Resonances for the carbonyl carbons of the dione and the Boc-group, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons of the pyrrolidine ring. |
| IR (Infrared) | Strong absorption bands for the C=O stretching of the dione and the urethane carbonyl of the Boc group (typically in the 1680-1750 cm⁻¹ region).[6] C-H stretching and bending vibrations will also be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (199.0844 g/mol ).[4] |
Synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate
Synthetic Workflow
The following diagram illustrates a plausible synthetic route, which is an adaptation of the synthesis of the corresponding piperidine derivative.
Caption: Synthetic workflow for tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate.
Detailed Experimental Protocol (Adapted)
This protocol is an adaptation from the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate and should be optimized for the synthesis of the pyrrolidine analog.[7]
Step 1: Acylation of Meldrum's Acid
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To a solution of N-Boc-β-alanine (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add Meldrum's acid (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (1.5 equivalents).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, wash the reaction mixture with an aqueous solution of potassium bisulfate (KHSO₄).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acylated intermediate.
Step 2: Cyclization and Product Formation
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethyl acetate (EtOAc).
-
Heat the solution at reflux for several hours to induce cyclization and the elimination of acetone and carbon dioxide.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the solution and reduce the solvent volume under vacuum.
-
Allow the product to crystallize, potentially at a reduced temperature (e.g., 4 °C).
-
Collect the solid product by filtration and wash with a cold solvent to afford tert-butyl 2,4-dioxopyrrolidine-1-carboxylate.
Chemical Reactivity and Synthetic Applications
The pyrrolidine-2,4-dione core is a rich platform for a variety of chemical transformations, primarily leveraging the reactivity of the dicarbonyl system and the acidic methylene protons at the C3 position.
Reactivity Profile
The key reactive sites of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate are illustrated below.
Caption: Key reactive sites of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate.
Key Chemical Transformations
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Alkylation: The acidic protons at the C3 position can be removed by a suitable base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of diverse substituents at this position.
-
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base, to form α,β-unsaturated products.[8] This reaction is a powerful tool for carbon-carbon bond formation.
-
Reactions with Amines and Hydrazines: The C4 carbonyl group can react with amines and hydrazines to form enaminones and hydrazones, respectively. These products can serve as intermediates for the synthesis of more complex heterocyclic systems.[9]
-
Boc-Deprotection: The tert-butoxycarbonyl protecting group can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield the free secondary amine. This allows for subsequent N-acylation, N-alkylation, or other modifications at the nitrogen atom.
Application in the Synthesis of Bioactive Molecules
The pyrrolidine-2,4-dione scaffold is a key component in a variety of compounds with demonstrated biological activity. Its ability to be functionalized at multiple positions allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Caption: Synthetic utility in generating diverse bioactive scaffolds.
Derivatives of pyrrolidine-2,4-diones have been investigated for their potential as:
-
Antimicrobial Agents: Functionalization of the pyrrolidine-2,4-dione core has led to the discovery of compounds with activity against Gram-positive bacteria.[3]
-
Antineoplastic Agents: The scaffold has been incorporated into molecules screened for anticancer activity.[3]
-
Enzyme Inhibitors: The structural features of this heterocyclic system make it an attractive starting point for the design of various enzyme inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. The following information is based on available Material Safety Data Sheets (MSDS).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
Personal Protective Equipment (PPE): Use of a lab coat, safety glasses, and chemical-resistant gloves is mandatory. Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures: In case of skin contact, wash with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical attention.[11]
Conclusion
tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the multiple reactive sites within its structure, allows for the creation of a diverse range of complex molecules. The Boc-protected nitrogen and the reactive dicarbonyl system provide chemists with a powerful tool for the construction of novel heterocyclic compounds with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, intended to support researchers and scientists in leveraging this important synthetic intermediate in their work.
References
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el-Dine, S. A., Kassem, M. G., Soliman, F. S., Saudi, M. N., & Kader, O. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179–1193. [Link]
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Organic Syntheses Procedure. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Retrieved from [Link]
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Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(15), 2331-2336. [Link]
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Angene Chemical. (n.d.). tert-butyl 2,4-dioxopyrrolidine-1-carboxylate|182352-59-6. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Hassan, G. S., & Abdel-Wahab, B. F. (2012). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][3][5][12]triazol-4(2H,4H)ones. Journal of Heterocyclic Chemistry, 49(4), 844-849. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
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